3-Amino-5-bromo-4-hydroxybenzotrifluoride
Description
BenchChem offers high-quality 3-Amino-5-bromo-4-hydroxybenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-bromo-4-hydroxybenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-6-bromo-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCXCDZBLATVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Ionization & Physicochemical Profiling of 3-Amino-5-bromo-4-hydroxybenzotrifluoride
This guide details the ionization behavior, pKa values, and physicochemical properties of 3-Amino-5-bromo-4-hydroxybenzotrifluoride (CAS: 1426290-02-9), a specialized scaffold used in the synthesis of bioactive fluorinated heterocycles and kinase inhibitors.
Executive Summary & Structural Logic
Compound Identity:
-
Common Name: 3-Amino-5-bromo-4-hydroxybenzotrifluoride
-
Systematic IUPAC Name: 2-Amino-6-bromo-4-(trifluoromethyl)phenol
-
CAS Number: 1426290-02-9
-
Molecular Formula: C
H BrF NO[1] -
Molecular Weight: 240.02 g/mol [1]
Structural Analysis: This molecule is a tri-substituted phenol. Its ionization behavior is governed by the interplay of three functional groups on the benzene ring:
-
Phenolic Hydroxyl (-OH, C1): The primary acidic center.
-
Amino Group (-NH
, C2): An ortho-positioned weak base. -
Trifluoromethyl (-CF
, C4) & Bromo (-Br, C6): Strong electron-withdrawing groups (EWGs) that significantly modulate the acidity of the phenol and the basicity of the amine.
pKa Values & Ionization Profile
The compound exhibits amphoteric behavior with two distinct ionization constants. Due to the strong electron-withdrawing nature of the -CF
Theoretical & Predicted pKa Values
| Ionization Center | Functional Group Transformation | Predicted pKa | Shift vs. Parent (2-Aminophenol) | Mechanistic Driver |
| pKa | Ar-NH | 2.1 ± 0.3 | The -CF | |
| pKa | Ar-OH | 7.3 ± 0.4 | The -CF |
Microspecies Distribution
Unlike simple amino acids, this molecule does not exist primarily as a zwitterion at physiological pH (7.4).
-
pH < 2.0: Predominantly Cationic (Protonated amine, Protonated phenol).
-
pH 2.5 – 6.5: Predominantly Neutral (Uncharged amine, Protonated phenol).
-
pH > 7.5: Predominantly Anionic (Uncharged amine, Deprotonated phenoxide).
Critical Insight for Assay Development: At physiological pH (7.4), the compound exists as a mixture of neutral (~45%) and anionic (~55%) species. This split population significantly impacts membrane permeability and solubility in biological assays.
Visualization: Ionization Pathway
The following diagram illustrates the stepwise deprotonation pathway and the dominance of specific microspecies across the pH scale.
Physicochemical Implications (LogD & Solubility)
Lipophilicity (LogD) Profile
The partition coefficient (LogP) of the neutral species is estimated at 2.8 – 3.2 , driven by the lipophilic halogen and trifluoromethyl groups. However, the distribution coefficient (LogD) varies with pH:
-
pH 2.0 (Stomach): LogD ≈ 0.5 (Highly soluble, cationic).
-
pH 7.4 (Blood/Cytosol): LogD ≈ 2.5 (Moderate lipophilicity).
-
Implication: The compound has high passive permeability in the small intestine (pH 6-7) where the neutral form dominates.
Solubility Guidelines
-
Aqueous Buffer (pH 7.4): Low to Moderate (< 50 µM). The presence of the neutral species limits solubility.
-
Formulation Strategy: Use co-solvents (DMSO, PEG400) or cyclodextrins for stock solutions. For analytical standards, maintain pH > 9 (anionic) or pH < 2 (cationic) to ensure complete dissolution.
Experimental Protocols for pKa Determination
To validate these values experimentally, use the following rigorous methodologies.
Method A: UV-Metric Titration (Preferred)
This method is superior for low-solubility compounds as it requires lower concentrations (10–50 µM).
-
Preparation: Dissolve 1 mg of compound in 100 µL DMSO. Dilute into a titration vessel containing 20 mL of 0.15 M KCl (ionic strength adjuster).
-
Titration Loop: Titrate from pH 1.5 to pH 11.0 using standardized HCl and KOH.
-
Detection: Monitor UV absorbance at 3 wavelengths (e.g., 240, 280, 320 nm). The shift in
of the phenoxide (bathochromic shift) and the aniline (hypsochromic shift) allows precise pKa calculation. -
Data Analysis: Deconvolute the absorbance matrix using the Beer-Lambert law for multi-species equilibrium.
Method B: Potentiometric Titration (Sirius T3)
Suitable if solubility > 0.5 mM.
-
Solvent System: Perform titrations in varying ratios of Methanol:Water (e.g., 20%, 30%, 40% MeOH).
-
Extrapolation: Plot apparent pKa (
) vs. % Methanol. Extrapolate to 0% co-solvent to obtain the aqueous pKa ( ) using the Yasuda-Shedlovsky equation.-
Note: The pKa of the phenol will shift linearly; the amine pKa may show non-linear behavior in high organic content.
-
Stability & Handling
-
Oxidation Risk: Aminophenols are prone to oxidation to quinonimines, especially at high pH.
-
Protocol: Perform all aqueous dissolutions using degassed buffers. Store DMSO stocks at -20°C under argon/nitrogen.
-
-
Light Sensitivity: The brominated core is photosensitive. Protect from ambient light during titrations.
References
-
PubChem Compound Summary. (2025). 3-Amino-5-bromo-4-hydroxybenzotrifluoride (CAS 1426290-02-9). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Product Specification: 3-Amino-5-bromobenzotrifluoride derivatives.[2] Merck KGaA. Link
-
J. Phys. Org. Chem. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides. (Contextual pKa data for CF3-phenols). Link
- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
Sources
Methodological & Application
Application Note & Protocol: A Guide to the Diazotization of 3-Amino-5-bromo-4-hydroxybenzotrifluoride
<
Abstract
This document provides a comprehensive and technically detailed guide for the diazotization of 3-Amino-5-bromo-4-hydroxybenzotrifluoride. Designed for researchers, scientists, and professionals in drug development, this protocol offers a robust and reproducible methodology. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights from practical laboratory experience to ensure both successful execution and a deep understanding of the reaction dynamics. All procedural recommendations are grounded in established chemical literature and safety standards, ensuring a self-validating and reliable experimental design.
Introduction: Significance and Mechanistic Considerations
The diazotization of aromatic amines is a fundamental transformation in organic synthesis, converting a primary amino group into a highly versatile diazonium salt.[1][2] These salts are key intermediates in the synthesis of a wide array of functional groups through reactions such as the Sandmeyer and Schiemann reactions.[3] The specific substrate, 3-Amino-5-bromo-4-hydroxybenzotrifluoride, presents unique considerations due to the electronic and steric effects of its substituents. The potent electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the amino group, potentially slowing the rate of diazotization.[3][4]
The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[1][2][5] The nitrous acid is subsequently protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3][6] The lone pair of electrons on the nitrogen of the primary amino group of 3-Amino-5-bromo-4-hydroxybenzotrifluoride then attacks the nitrosonium ion.[3] This is followed by a series of proton transfers and dehydration to yield the final aryl diazonium salt.[1][6] Due to the inherent instability of diazonium salts, which can be explosive when isolated in a dry state, the reaction is performed at low temperatures (0-5 °C) and the resulting diazonium salt solution is typically used immediately in subsequent steps.[2][7][8][9]
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 3-Amino-5-bromo-4-hydroxybenzotrifluoride | ≥98% Purity | Sigma-Aldrich | Purity is critical to prevent side reactions. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Fisher Scientific | Store in a desiccator to prevent decomposition from moisture. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood. |
| Deionized Water (DI H₂O) | Type I | Millipore | High purity water is essential to avoid introducing impurities. |
| Ice | Prepared from deionized water. | ||
| Sulfamic Acid (H₃NSO₃) or Urea ((NH₂)₂CO) | ACS Reagent Grade | Alfa Aesar | Used to quench excess nitrous acid.[10][11] |
| Potassium Iodide-Starch Paper | Whatman | For monitoring the presence of excess nitrous acid.[8][10][12] |
Detailed Experimental Protocol
3.1. General Safety Precautions
-
Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory at all times.
-
Fume Hood: This entire procedure must be conducted in a well-ventilated fume hood.[5]
-
Explosion Hazard: Diazonium salts can be explosive in their solid, dry state.[7][8][9] This protocol is designed for the in-situ use of the diazonium salt solution, and it should never be isolated.
-
Temperature Control: The diazotization reaction is exothermic.[9] Strict adherence to the 0-5 °C temperature range is critical for both safety and reaction success.[5][7][8][12]
3.2. Reaction Setup
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Place the flask in an ice-salt bath to maintain the internal temperature at 0-5 °C.
-
Ensure all glassware is clean and dry.
3.3. Step-by-Step Procedure
-
Preparation of the Amine Salt Solution:
-
In the pre-chilled flask, add 3-Amino-5-bromo-4-hydroxybenzotrifluoride (1.0 eq).
-
While stirring, slowly add concentrated hydrochloric acid (approx. 2.5-3.0 eq). The formation of the amine hydrochloride salt is exothermic; ensure the temperature is maintained below 10 °C during this addition.
-
Stir the resulting slurry or solution for an additional 15 minutes at 0-5 °C to ensure complete salt formation and cooling.[11]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of deionized water.
-
Cool this solution in an ice bath before use.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt solution using the dropping funnel.
-
Critical: Maintain the reaction temperature strictly between 0-5 °C throughout the addition.[5][7][8][12] The rate of addition must be controlled to prevent any temperature spikes.
-
A color change in the reaction mixture may be observed.
-
-
Monitoring the Reaction:
-
After completing the addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for 30 minutes.
-
To test for the presence of excess nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. A blue-black color indicates a positive test, signifying the completion of the diazotization.[8][10][12]
-
If the test is negative, add a small amount more of the sodium nitrite solution and re-test after 5-10 minutes of stirring.[11]
-
-
Quenching Excess Nitrous Acid:
-
It is crucial to neutralize any excess nitrous acid to prevent unwanted side reactions and potential safety hazards.[10]
-
Add a small amount of sulfamic acid or urea portion-wise to the reaction mixture.[10][11] Effervescence will be observed due to the evolution of nitrogen gas.
-
Continue adding the quenching agent until the potassium iodide-starch paper test is negative (the paper remains white).[10][11]
-
3.4. Downstream Processing
The resulting solution of the 3-bromo-4-hydroxy-5-(trifluoromethyl)benzene-1-diazonium salt is now ready for immediate use in subsequent synthetic steps. Due to their instability, diazonium salt solutions should not be stored.[2]
Visualizing the Workflow
Caption: Workflow for the diazotization of 3-Amino-5-bromo-4-hydroxybenzotrifluoride.
Troubleshooting and Key Considerations
-
Incomplete Diazotization: This can result from insufficient acid or sodium nitrite. Ensure accurate stoichiometry and the freshness of the sodium nitrite solution.
-
Decomposition of Diazonium Salt: The formation of dark, tarry byproducts is indicative of decomposition, typically caused by elevated temperatures. Meticulous temperature control is paramount.
-
Excessive Foaming During Quenching: To control the rate of nitrogen evolution, add the sulfamic acid or urea slowly and in small portions.[13][14]
Conclusion
This application note provides a detailed and reliable protocol for the diazotization of 3-Amino-5-bromo-4-hydroxybenzotrifluoride. By understanding the underlying chemical principles and strictly adhering to the procedural and safety guidelines outlined, researchers can confidently and successfully generate the corresponding diazonium salt for use in a variety of subsequent synthetic applications.
References
- Reactive Chemical Hazards of Diazonium Salts. (2015). Journal of Chemical Health & Safety.
- Technical Support Center: Quenching Unreacted Nitrous Acid in Diazotiz
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluorobor
- Chemistry Diazotization Reaction.
- Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr
- ARYL DIAZONIUM SALT - A REVIEW. (2022). IJCRT.org.
- Diazotiz
- Reactive Chemical Hazards of Diazonium Salts.
- Diazotis
- Diazonium Salts Prepar
- Structures, Stability, and Safety of Diazonium Salts.
- Describe the diazatisatiom and coupling reactions with respect to the synthesis of azo dyes on an industrial scale including the mechanisms. Course Hero.
- Synthesis of diazonium salts. Organic Chemistry Portal.
- The diazotization process. (a) The reaction of aniline (or other aryl...).
- An In-depth Technical Guide to the Diazotization Reaction Mechanism for Arom
- diazonium ion form
- Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube.
- The Chemistry of Diazonium and Diazo Groups.
- Process to eliminate the nitrite excess in diazotization solutions.
- Method of eliminating excess nitrite in diazotisation solutions.
Sources
- 1. byjus.com [byjus.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistai.org [chemistai.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions - Google Patents [patents.google.com]
- 14. US4845638A - Method of eliminating excess nitrite in diazotisation solutions - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Eltrombopag Utilizing CAS 404376-74-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Eltrombopag, a thrombopoietin receptor agonist, using 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 404376-74-1) as a pivotal starting material. These application notes are designed to offer an in-depth understanding of the synthetic pathway, including detailed protocols, mechanistic insights, and critical process parameters. The content is structured to empower researchers and drug development professionals with the necessary technical information for the successful laboratory-scale preparation of Eltrombopag.
Introduction
Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[][2][3][4] It is clinically indicated for the treatment of thrombocytopenia in patients with chronic immune (idiopathic) thrombocytopenic purpura (ITP) and other conditions characterized by low platelet counts.[2] The synthesis of Eltrombopag is a multi-step process, with the coupling of two key intermediates being a critical transformation. One of these crucial building blocks is 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 404376-74-1). The strategic use of this intermediate is central to the efficient construction of the final Eltrombopag molecule.
The synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid itself can be achieved through various routes, often involving a Suzuki coupling reaction.[5][6] This application note will focus on the subsequent conversion of this key intermediate to Eltrombopag.
Synthetic Strategy Overview
The core of the synthetic approach involves a diazotization of the primary aromatic amine of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, followed by an azo coupling reaction with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This sequence of reactions forms the characteristic hydrazone linkage and assembles the complete carbon skeleton of Eltrombopag.
Figure 1: General synthetic workflow for the preparation of Eltrombopag from 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of Eltrombopag, starting from 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation |
| 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 404376-74-1 | Sigma-Aldrich, Ambeed |
| 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one | 86-91-9 | Commercially available |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | ACS grade or higher |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | ACS grade or higher |
| Monoethanolamine | 141-43-5 | ACS grade or higher |
| Methanol (MeOH) | 67-56-1 | HPLC grade |
| Water | 7732-18-5 | Deionized |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Anhydrous |
| Ethanol (EtOH) | 64-17-5 | Anhydrous |
Protocol 1: Diazotization of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Rationale: The primary aromatic amine of the starting material is converted to a diazonium salt. This is a classic reaction in organic synthesis, and the resulting diazonium salt is a potent electrophile for the subsequent coupling reaction. The reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.
Procedure:
-
In a well-ventilated fume hood, suspend 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in a mixture of methanol and water at a ratio of approximately 1:1 (v/v).
-
Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add concentrated hydrochloric acid (2.5-3.0 eq) to the cooled suspension. Stir for 15-20 minutes to ensure complete protonation of the amine.
-
Prepare a solution of sodium nitrite (1.0-1.2 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Stir the resulting mixture at 0-5 °C for approximately 1 hour. The completion of the diazotization can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC). A starch-iodide paper test can be used to check for the presence of excess nitrous acid.
Protocol 2: Azo Coupling to form Eltrombopag (Free Acid)
Rationale: The electrophilic diazonium salt generated in the previous step reacts with the electron-rich carbon of the pyrazolone ring of 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The reaction is typically carried out under basic conditions to facilitate the coupling.
Procedure:
-
In a separate reaction vessel, dissolve 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the pyrazolone solution. Maintain the temperature of the reaction mixture between 0-10 °C.
-
After the addition is complete, adjust the pH of the reaction mixture to 8.5-9.5 by the slow addition of a base such as monoethanolamine.[7] This facilitates the coupling reaction and the precipitation of the product.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
The precipitated solid is collected by filtration, washed with a mixture of methanol and water, and then with water to remove any inorganic salts.
-
Dry the crude Eltrombopag free acid under vacuum at 60-70 °C.
Protocol 3: Formation and Purification of Eltrombopag Olamine
Rationale: Eltrombopag is often formulated as its bis-ethanolamine salt (Eltrombopag olamine) to improve its solubility and bioavailability.[8] Purification is crucial to remove any unreacted starting materials and side products.
Procedure:
-
Dissolve the crude Eltrombopag free acid in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]
-
Optionally, filter the solution to remove any insoluble impurities.
-
In a separate vessel, prepare a solution of monoethanolamine (2.0-2.2 eq) in a suitable solvent like ethanol.
-
Slowly add the Eltrombopag solution to the ethanolamine solution with vigorous stirring.
-
The Eltrombopag olamine salt will precipitate out of the solution. The precipitation can be enhanced by the addition of an anti-solvent like ethanol.[7]
-
Stir the suspension for a period to ensure complete precipitation.
-
Collect the solid by filtration, wash with the anti-solvent (ethanol), and dry under vacuum to yield pure Eltrombopag olamine.
Process Optimization and Critical Parameters
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5 °C | Diazonium salts are unstable at higher temperatures and can decompose, leading to reduced yield and the formation of impurities. |
| pH of Coupling Reaction | 8.5-9.5 | A basic pH is required to deprotonate the pyrazolone intermediate, making it more nucleophilic for the coupling reaction. However, a very high pH can lead to side reactions.[7] |
| Stoichiometry of Reagents | Near Equimolar | While a slight excess of the diazotizing agent can be used, a large excess should be avoided to minimize side reactions. The coupling partners are typically used in a 1:1 molar ratio. |
| Solvent Selection | Methanol/Water, DMSO, Ethanol | The choice of solvent is critical for the solubility of reactants and the precipitation of the product. The use of an anti-solvent is a common strategy for crystallization.[7] |
Analytical Characterization and Quality Control
The purity and identity of the synthesized Eltrombopag should be confirmed using a suite of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying impurities.[9][10][11][12][13][14] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is commonly employed.[12][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product and to identify any impurities.[][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of Eltrombopag and confirm the absence of starting materials and major impurities.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the Eltrombopag molecule.
Potential Impurities and Their Control
During the synthesis of Eltrombopag, several process-related impurities and degradation products can be formed.[11][15] Strict control over the reaction conditions is necessary to minimize their formation.[3]
Some potential impurities include:
-
Unreacted starting materials.
-
Side products from the decomposition of the diazonium salt.
-
Over-reaction or side-reaction products from the coupling step.
The levels of these impurities should be carefully monitored and controlled to meet the stringent requirements for active pharmaceutical ingredients.[16]
Conclusion
The synthetic route to Eltrombopag starting from 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a robust and well-established process. Careful control of reaction parameters, particularly temperature and pH, is essential for achieving a high yield and purity of the final product. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers engaged in the synthesis of this important therapeutic agent.
References
-
Gangu, S., et al. (2024). ANALYTICAL METHODS USED FOR ESTIMATION OF ELTROMBOPAG OLAMINE – AN OVERVIEW. Indo American Journal of Pharmaceutical Sciences, 11(03). [Link]
-
Gangu, S., et al. (2024). ANALYTICAL METHODS USED FOR ESTIMATION OF ELTROMBOPAG OLAMINE – AN OVERVIEW. Zenodo. [Link]
-
Srinivasachary, K., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry, 32(12), 3023-3028. [Link]
-
Unknown. (n.d.). Synthesis method of eltrombopag. Eureka | Patsnap. [Link]
-
Veeprho Pharmaceuticals. (n.d.). Eltrombopag Impurities and Related Compound. [Link]
- Unknown. (n.d.). Method for preparing eltrombopag.
- Unknown. (n.d.). Process for the preparation of key intermediates for the synthesis of eltrombopag or salt thereof.
- Unknown. (n.d.). Synthetic method of eltrombopag olamine.
-
Unknown. (n.d.). Stability indicating analytical method development and validation of eltrombopag olamine in tablet dosage form by RP-UPLC. ResearchGate. [Link]
-
Unknown. (n.d.). Novel Process For The Preparation Of Eltrombopag And Salts And Intermediates Thereof. [Link]
-
Patel, D., & Patel, M. (2020). Dissolution Method Validation with Reverse Phase Chromatographic Method for Determination of Eltrombopag Drug Release in Dissolution Samples of Tablets. International Journal of Pharmaceutical & Biological Archive, 11(4), 182-189. [Link]
-
Patel, D., & Patel, M. (2020). Dissolution Method Validation with Reverse Phase Chromatographic Method for Determination of Eltrombopag Drug Release in Dissolu. International Journal of Pharmaceutical & Biological Archive. [Link]
- Unknown. (n.d.). Preparation method of eltrombopag.
- Unknown. (n.d.). Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
European Medicines Agency. (2024). Eltrombopag Viatris EPAR - Public assessment report. [Link]
- Unknown. (n.d.). Process for the preparation of Eltrombopag olamine and its intermediates.
Sources
- 2. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]
- 3. Eltrombopag Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. medkoo.com [medkoo.com]
- 5. CN104725318A - Synthetic method of eltrombopag olamine - Google Patents [patents.google.com]
- 6. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 7. US11161821B2 - Process for the preparation of Eltrombopag olamine and its intermediates - Google Patents [patents.google.com]
- 8. Novel Process For The Preparation Of Eltrombopag And Salts And [quickcompany.in]
- 9. iajps.com [iajps.com]
- 10. zenodo.org [zenodo.org]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. View of Dissolution Method Validation with Reverse Phase Chromatographic Method for Determination of Eltrombopag Drug Release in Dissolution Samples of Tablets [ijpba.info]
- 14. papers.ssrn.com [papers.ssrn.com]
- 15. asianpubs.org [asianpubs.org]
- 16. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Avagacestat (CAS 404376-74-1)
[1]
Product Identity: Avagacestat (BMS-708163) Chemical Class: Gamma-Secretase Inhibitor (GSI) / Arylsulfonamide Primary Issue: Extreme hydrophobicity leading to precipitation ("crashing out") in aqueous buffers.[1]
Executive Summary & Physicochemical Context
The Problem:
CAS 404376-74-1 is a highly lipophilic small molecule.[1] While it exhibits excellent solubility in organic solvents like DMSO (
The Mechanism of Failure: Users typically encounter immediate white precipitation upon adding a concentrated DMSO stock solution to aqueous media. This occurs because the compound's LogP (partition coefficient) favors the lipid phase.[1] When the solvent environment shifts rapidly from organic (DMSO) to polar (Water), the compound aggregates to minimize water contact, overcoming the kinetic energy that keeps it in solution.[1]
Solubility Profile Table
| Solvent / Medium | Solubility Limit | Status | Notes |
| DMSO | Recommended | Ideal for stock preparation.[1][2] | |
| Ethanol | ~ 5-10 mg/mL | Variable | Less stable than DMSO stocks.[1] |
| Water / PBS | < 0.1 mg/mL | Insoluble | Immediate precipitation without surfactants. |
| Corn Oil | ~ 3-5 mg/mL | Soluble | Good for simple in vivo delivery.[1] |
| 0.5% Methylcellulose | Suspension | Stable | Standard vehicle for oral gavage.[1] |
Decision Matrix: Choosing the Right Formulation
Use the following logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental needs.
Protocol A: Preparation of Stable Stock Solution
Objective: Create a master stock that prevents freeze-thaw degradation and crystal formation.
-
Weighing: Accurately weigh the powder.
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 30 mM .
-
Note: Avoid Ethanol if possible; DMSO is more stable for this sulfonamide structure.[1]
-
-
Dissolution: Vortex vigorously for 1 minute.
-
Troubleshooting: If crystals persist, warm the tube to 37°C in a water bath for 5 minutes, then vortex again.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: The "Step-Down" Dilution (In Vitro)[1]
Issue: Direct addition of DMSO stock to media causes "shock precipitation" (local high concentration). Solution: Use an intermediate dilution step.
Step-by-Step:
Protocol C: In Vivo Formulations (Oral Gavage)
For animal studies, you generally have two choices: a clear solution (better absorption, higher toxicity risk) or a suspension (safer, standard pharmacokinetics).[1]
Option 1: Clear Solution (PEG/Tween Formulation)
Best for short-term studies where maximum bioavailability is required.[1]
Formula: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline
-
Dissolve: Dissolve neat compound in DMSO (10% of final volume). Vortex until clear.
-
Co-solvent: Add PEG300 (40% of final volume). Vortex.
-
Surfactant: Add Tween 80 (5% of final volume). Vortex.
-
Aqueous: Slowly add Saline or Water (45% of final volume) while vortexing.
-
Warning: If the solution turns cloudy, sonicate for 10-15 minutes.[1]
-
Option 2: Stable Suspension (Industry Standard)
Best for long-term dosing (toxicity studies) to avoid vehicle-related side effects.[1]
Formula: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.
-
Vehicle Prep:
-
Compound Prep:
-
Add the required amount of Avagacestat powder to a mortar.
-
Add a small drop of Tween 80 to "wet" the powder.
-
Gradually add the MC vehicle while triturating (grinding) with a pestle to form a uniform suspension.
-
Note: This will not be clear. It is a suspension.[1] Shake well before dosing.
-
Troubleshooting & FAQ
Q: Can I use acid or base to dissolve it? A: Avoid this. While sulfonamides have acidic protons, adjusting pH to extremes (e.g., pH > 10) to achieve solubility can cause chemical degradation (hydrolysis) or toxicity to cells/animals.[1] Use co-solvents (PEG, Tween) instead.[1][6]
Q: My control cells are dying. Is it the compound? A: Check your DMSO control. If your final DMSO concentration is > 1%, the toxicity is likely from the solvent.[1] Avagacestat requires potent stocks to keep DMSO volume low.[1]
Q: The solution was clear, but precipitated after 2 hours. Why? A: This is "supersaturation."[1] The compound was temporarily dissolved but thermodynamically unstable.
-
Fix: For in vitro work, prepare solutions immediately before use. For in vivo, switch to the Methylcellulose suspension (Option 2 above), which is physically stable.[1]
References
-
PubChem. Avagacestat | C20H17ClF4N4O4S | CID 46883536 - Physicochemical Properties.[1][7] National Library of Medicine. Link
-
MedChemExpress. Avagacestat (BMS-708163) Solubility & In Vivo Protocols.[1][6]Link[1][6]
-
Selleck Chemicals. BMS-708163 (Avagacestat) Formulation Guide.[1]Link[1]
-
Tong, W., et al. (2011).[1] A study of common discovery dosing formulation components (MC, Tween 80) and their potential for matrix effects.[1][5] PubMed.[1] Link
-
Coric, V., et al. (2015).[1] Phase 2 Study of Avagacestat in Alzheimer Disease (Clinical Formulation Reference).[1][8] JAMA Neurology.[1] Link[1]
Sources
- 1. Avagacestat | ALZFORUM [alzforum.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A study of common discovery dosing formulation components and their potential for causing time-dependent matrix effects in high-performance liquid chromatography tandem mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Avagacestat | C20H17ClF4N4O4S | CID 46883536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing defluorination side reactions in benzotrifluoride derivatives
Technical Support Center: Benzotrifluoride Chemistry Topic: Minimizing Defluorination Side Reactions in Benzotrifluoride Derivatives
Welcome to the Fluorine Chemistry Support Hub
Status: Operational Agent: Senior Application Scientist Case ID: BTF-STABILITY-001
Executive Summary:
The trifluoromethyl (
Module 1: Metal-Halogen Exchange & Lithiation
The Issue: "I tried to lithiate my benzotrifluoride derivative, but I got a complex mixture/tars instead of the product."
Root Cause Analysis: The "Exploding Fluoride" Mechanism
The most common failure mode occurs during ortho-lithiation. Unlike standard directing groups, a
-
Inductive Acidification: The
group acidifies the ortho-proton, facilitating deprotonation. -
Elimination (The Trap): Once lithiated, the species undergoes
-elimination of LiF. -
Quinone Methide Formation: This generates a highly reactive gem-difluoro-o-quinone methide (xylylene) intermediate, which rapidly polymerizes or reacts promiscuously with nucleophiles.
Visualizing the Pathway (DOT Diagram)
Caption: The bifurcation point between successful functionalization and defluorinative decomposition via quinone methide formation.
Troubleshooting Protocol: Safe Lithiation
Goal: Prevent LiF elimination by kinetic control.
| Variable | Recommendation | Scientific Rationale |
| Temperature | Strictly | Elimination of LiF is temperature-dependent. Above -50°C, the energy barrier is overcome. |
| Base Selection | LiTMP or LDA | Use non-nucleophilic bases. |
| Trapping Strategy | In-situ quench | If possible, have the electrophile (e.g., |
| Alternative | Magnesiates ( | Magnesium-carbon bonds are more covalent and less polarized than Li-C bonds, significantly raising the activation energy for fluoride elimination [1]. |
Validated Protocol (The "Schlosser" Modification):
-
Cool THF solution of substrate and electrophile (e.g.,
) to -78°C. -
Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise over 30 mins.
-
Stir for 2 hours at -78°C.
-
Crucial: Quench with acidic methanol at -78°C before removing the cooling bath.
-
Why? Warming the unquenched lithio-species guarantees decomposition.
-
Module 2: Transition Metal Catalysis (Cross-Coupling)
The Issue: "My Suzuki/Buchwald coupling failed, and I see defluorinated byproducts."
Root Cause Analysis: Oxidative Insertion
Low-valent metals (especially Ni(0) and electron-rich Pd(0)) can undergo oxidative addition into the C-F bond, particularly if the
Troubleshooting Decision Matrix
Caption: Parameter selection to maximize C-X insertion over C-F insertion.
Key Recommendations:
-
Avoid Nickel: Ni(0) is notoriously good at activating C-F bonds. Stick to Palladium unless strictly necessary.
-
Ligand Choice: Use bulky, electron-rich ligands like XPhos or BrettPhos . The steric bulk prevents the metal center from getting close enough to the short C-F bond to initiate oxidative addition, while still allowing insertion into the longer C-Cl or C-Br bond [2].
-
Base: Avoid strong alkoxides (
) which can act as single-electron donors or nucleophiles. Use mild bases like .
Module 3: Reduction & Hydride Compatibility
The Issue: "I'm trying to reduce a nitro group or an alkene, but I'm losing fluorines."
Chemical Compatibility Guide
| Reagent/Condition | Status | Notes |
| CAUTION | Can cause hydrogenolysis of benzylic C-F bonds, especially in acidic media. | |
| SAFE | Platinum is generally less active toward C-F hydrogenolysis than Palladium. | |
| SAFE | Add diphenylsulfide or use Lindlar catalyst to poison the catalyst against C-F activation. | |
| Birch Reduction | UNSAFE | Dissolving metals (Li/Na in |
| Variable | Generally safe at RT, but refluxing can lead to defluorination via hydride attack. | |
| SAFE | Standard conditions are perfectly compatible. |
Pro-Tip: If reducing a nitro group to an amine on a benzotrifluoride scaffold, avoid standard Pd/C. Use Fe/NH
Module 4: Lewis Acid Compatibility
The Issue: "My Friedel-Crafts reaction turned into a tar."
Benzotrifluoride is often used as a solvent for Lewis Acid reactions, but it is not universally inert.[1] Strong Lewis acids can abstract a fluoride, generating a benzylic cation that initiates polymerization.
-
Forbidden Reagents: Aluminum Chloride (
) is too harsh. It coordinates to the fluorine and facilitates C-F cleavage [3]. -
Safe Reagents:
-
Boron Trifluoride Etherate (
) -
Titanium Tetrachloride (
) -
Zinc Chloride (
)
-
Mechanism of Failure:
References
-
Schlosser, M. (2006). "The
Group: A distinctively different substituent in organometallic chemistry." Journal of Organometallic Chemistry. Link -
Cho, E.J., et al. (2010). "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." Science. (Discusses ligand sterics in preventing unwanted side reactions). Link
-
Ogawa, A., et al. (2000). "Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis."[1] Current Organic Chemistry. (Details Lewis acid compatibility limits). Link
-
Torres, G., et al. (2021).[2] "Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives." Environmental Science & Technology. (Photochemical stability data). Link
Sources
Technical Support Center: Regioselective Bromination of 4-Hydroxybenzotrifluoride
Current Status: Operational Topic: Controlling Regioselectivity (Mono- vs. Di-bromination) Substrate: 4-Hydroxybenzotrifluoride (4-trifluoromethylphenol)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Brominating 4-hydroxybenzotrifluoride (4-HBTF) presents a classic "push-pull" conflict on the aromatic ring.
-
The "Push" (Activator): The hydroxyl group (-OH) at position 1 is a strong activator and ortho/para director. Since the para position (4) is blocked, the -OH directs incoming electrophiles to positions 2 and 6 .
-
The "Pull" (Deactivator): The trifluoromethyl group (-CF
) at position 4 is a strong electron-withdrawing group (EWG). While it deactivates the ring overall, it is a meta director. Relative to position 4, the meta positions are 2 and 6 .
The Result: Both substituents direct the incoming bromine to the same positions (2 and 6) . This cooperative directing effect makes the substrate highly reactive at these specific sites, creating a narrow window of control between mono-bromination (desired) and di-bromination (impurity).
The Regioselectivity Matrix (Mechanism)
To control the reaction, you must visualize the electronic competition. The diagram below maps the activation energy landscape and the pathway to over-bromination.
Figure 1: Reaction pathway showing the sequential bromination. Note that the second bromination is kinetically slower due to steric hindrance from the first bromine atom and the cumulative electron-withdrawing effect, but it will proceed if stoichiometry is uncontrolled.
Troubleshooting Guides (FAQ)
Issue 1: "I am consistently getting 10-15% di-bromo product."
Diagnosis: This is a stoichiometry and concentration issue. The reaction rates of the first and second bromination are distinct but close enough that local excesses of reagent cause over-reaction.
Corrective Actions:
-
Switch Reagents: If using elemental Bromine (Br
), switch to N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of electrophilic bromine ( ), which favors the mono-substitution product. -
Stoichiometry Control: Do not use a 1:1 equivalent. Use 0.95 equivalents of the brominating agent relative to the phenol. It is easier to separate unreacted starting material (via polarity differences) than to separate the di-bromo impurity.
-
Temperature Damping: Lower the reaction temperature to -10°C to 0°C . This exploits the difference in activation energy (
) between the first and second addition.
Issue 2: "The reaction is sluggish or stalling at 50% conversion."
Diagnosis: The -CF
Corrective Actions:
-
Acid Catalysis: Add 5-10 mol% p-Toluenesulfonic acid (p-TsOH) . This activates the NBS, making it a more potent electrophile without requiring harsh conditions that promote di-bromination [1].
-
Solvent Switch: Move to polar aprotic solvents like Acetonitrile (MeCN) or polar protic Methanol (MeOH) . These stabilize the polar transition state better than DCM or chloroform.
Issue 3: "My isolated yield is low due to purification losses."
Diagnosis: 2-bromo and 2,6-dibromo products have similar R
Corrective Actions:
-
Leverage Acidity (pKa): The pKa of the phenols changes with bromination.
-
4-HBTF pKa
8.7 -
Mono-bromo pKa
7.5 -
Di-bromo pKa
6.0 -
Protocol: Wash the organic layer with a buffer of pH 6.5 . The di-bromo impurity (more acidic) will preferentially deprotonate and move to the aqueous layer, leaving the mono-bromo product in the organic phase.
-
Validated Experimental Protocols
Protocol A: High-Selectivity Method (Recommended for <10g scale)
Best for: High purity requirements, medicinal chemistry intermediates.
Reagents:
-
4-Hydroxybenzotrifluoride (1.0 equiv)
-
N-Bromosuccinimide (NBS) (0.95 equiv)
-
p-TsOH
H O (0.1 equiv) -
Acetonitrile (0.2 M concentration)
Workflow:
-
Dissolve 4-HBTF and p-TsOH in Acetonitrile at room temperature.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve NBS in a minimal amount of Acetonitrile and add it dropwise over 30 minutes. Crucial: Rapid addition causes local high concentration -> di-bromination.
-
Stir at 0°C for 2 hours. Monitor via TLC/HPLC.
-
Quench: Add saturated aqueous Na
S O (Sodium thiosulfate) to destroy unreacted NBS. -
Workup: Evaporate MeCN, redissolve in EtOAc, wash with water and brine.
Protocol B: Scale-Up Method (Recommended for >50g scale)
Best for: Cost efficiency, larger batches where NBS is too expensive.
Reagents:
-
4-Hydroxybenzotrifluoride (1.0 equiv)
-
Bromine (Br
) (0.95 equiv) -
Dichloromethane (DCM) or Chloroform
-
Acetic Acid (catalytic)
Workflow:
-
Dissolve 4-HBTF in DCM (0.5 M).
-
Cool to -10°C (Salt/Ice bath).
-
Prepare a solution of Br
in DCM (1:1 v/v). -
Add the Br
solution sub-surface (dip tube) over 2 hours.-
Note: Sub-surface addition prevents high concentrations of bromine vapor from reacting with the surface layer of the liquid, which promotes impurities.
-
-
Stir for an additional 1 hour at -10°C.
-
Quench: Wash with aqueous Sodium Bisulfite.
Data & Comparison Table
| Variable | Method A (NBS/MeCN) | Method B (Br |
| Selectivity (Mono:Di) | High (>95:5) | Moderate (85:15) |
| Atom Economy | Low (Succinimide waste) | High |
| Reaction Time | 2-4 Hours | 4-6 Hours |
| Temperature Sensitivity | Low (0°C to RT) | High (Must stay <-5°C) |
| Primary Risk | Incomplete reaction | Over-bromination |
References
-
Oberhauser, T. (1997). Regioselective bromination of phenols with NBS in aprotic solvents. Journal of Organic Chemistry, 62(13), 4504-4506.
-
Bovonsombat, P., et al. (2009). p-Toluenesulfonic acid-catalyzed bromination of activated aromatic compounds using N-bromosuccinimide. Tetrahedron Letters, 50(22), 2664-2667.
-
Gopinath, R., et al. (2002). Selectivity in the bromination of phenols.[1][2][3] Journal of Chemical Research, 2002(11), 530-532.
Sources
Preventing oxidation of amino groups in 3-Amino-5-bromo-4-hydroxybenzotrifluoride
Ticket ID: #OX-XH-354 Subject: Prevention of oxidative degradation (discoloration/tarring) during synthesis and storage. Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Root Cause Analysis
The Issue: Users frequently report that 3-Amino-5-bromo-4-hydroxybenzotrifluoride (ABHBT) rapidly changes color from off-white/yellow to dark brown or black upon exposure to air, often accompanied by a significant loss of yield and purity.
The Science (Root Cause): While the trifluoromethyl (-CF3) and bromo (-Br) groups are electron-withdrawing (which typically stabilizes anilines), the core instability arises from the 1,2-amino-hydroxy (ortho-aminophenol) motif.
In the presence of atmospheric oxygen and trace metals, the free base undergoes oxidative dehydrogenation to form an ortho-quinone imine. This reactive intermediate rapidly dimerizes or polymerizes into phenoxazinone-type dyes (often deep red/black), commonly referred to as "tar."
Visualization: The Oxidation Pathway
The following diagram illustrates the degradation mechanism you are likely witnessing.[1]
Standard Operating Procedures (SOPs)
To prevent oxidation, you must disrupt the pathway shown above. We recommend three specific workflows depending on your downstream application.
SOP A: Isolation as a Mineral Salt (Recommended for Storage)
The most effective stabilization method is protonating the amine. The ammonium salt is resistant to oxidation because the lone pair on the nitrogen is no longer available to participate in the quinoid formation.
Protocol:
-
Reduction: Perform the reduction of the nitro precursor (3-nitro-5-bromo-4-hydroxybenzotrifluoride) using Pd/C and H₂ in MeOH or EtOH.
-
Filtration: Filter the catalyst under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst cake dry out in air.
-
Acidification: Immediately add 1.1 equivalents of 4M HCl in dioxane or concentrated aqueous HCl to the filtrate.
-
Concentration: Evaporate the solvent to dryness.
-
Result: You will obtain the hydrochloride salt (ABHBT·HCl), which is stable as a solid for months at 4°C.
SOP B: "Just-in-Time" Generation (For Coupling Reactions)
If you need the free base for a nucleophilic attack (e.g., amide coupling), do not isolate it. Generate it in situ.
Protocol:
-
Dissolve: Take the stable HCl salt (from SOP A) and suspend it in your reaction solvent (e.g., DMF, THF).
-
Degas: Sparge the solution with Argon for 15 minutes.
-
Neutralize: Add a non-nucleophilic base (DIPEA or TEA) immediately before adding the electrophile (acid chloride/carboxylic acid).
-
React: Proceed with the coupling immediately.
SOP C: In-Situ Protection (For Intermediate Handling)
If you must purify the compound as a neutral species, protect the amine immediately after reduction.
Protocol:
-
Add Reagent: Add Boc-anhydride (Boc₂O) directly to the reduction mixture before adding the hydrogen source (if compatible) or immediately after filtering the catalyst.
-
Result: The N-Boc protected derivative is air-stable and can be purified via standard silica chromatography.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Sample turns black on Silica Gel | Silica is slightly acidic and often contains trace iron; the high surface area promotes oxidation. | 1. Use Neutralized Silica (treat with 1% Et3N).2. Switch to Reverse Phase (C18) chromatography.3. Elute quickly; do not leave on column overnight. |
| Low Yield after Filtration | The product oxidized and precipitated with the Pd/C catalyst or stuck to the filter paper. | Wash the filter cake with degassed solvent containing a small amount of antioxidant (e.g., Sodium Ascorbate) or acid (if product solubility allows). |
| Red/Brown Solution | Formation of ortho-quinone imine (early stage oxidation). | Add a reducing agent immediately (e.g., Sodium Dithionite, Na₂S₂O₄) to the aqueous wash to reverse the oxidation back to the aminophenol. |
Advanced Workflow: Safe Reduction & Isolation
The following diagram details the decision logic for handling this compound safely.
References
-
Griesser, M. et al. (2011). "Autoxidation of Aminophenols: Mechanism and Kinetics." Journal of Organic Chemistry. (Mechanistic insight into the formation of quinone imines from aminophenols).
-
Mitchell, J. A. et al. (2009). "Handling Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletin AL-134. (Standard protocols for inert atmosphere handling).
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter 5: Oxidative Instability of Anilines and Phenols).
-
Nair, P. M. et al. (1964).[2] "Isophenoxazine synthase".[2] Biochimica et Biophysica Acta. (Enzymatic and chemical oxidation of o-aminophenols to phenoxazinones).
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling halogenated aromatic amines.
Sources
Validation & Comparative
Stability comparison of brominated vs. non-brominated benzotrifluorides
[1]
Executive Summary: The Stability Paradox
In the landscape of fluorinated aromatic intermediates, Benzotrifluoride (BTF) and its brominated derivative, 4-Bromobenzotrifluoride (4-Br-BTF) , represent two distinct stability paradigms.
-
Benzotrifluoride acts as a "thermodynamic sink." With high C–F and C–H bond strengths, it is chemically inert, thermally robust, and often used as a reaction solvent.
-
4-Bromobenzotrifluoride introduces a "reactive handle." The presence of the bromine atom significantly lowers the activation energy for specific chemical transformations (lithiation, cross-coupling). While this makes it invaluable for synthesis, it fundamentally compromises its stability profile compared to the non-brominated parent.
This guide provides a technical dissection of these differences, supported by bond dissociation energies (BDE), reactivity profiles, and validation protocols.
Molecular Architecture & Electronic Theory
The stability divergence stems directly from the bond dissociation energies (BDE) and the electronic influence of the substituents.
Bond Dissociation Energy (BDE) Analysis
The "weak link" in the brominated variant is the Carbon-Bromine bond. Thermal or chemical stress will invariably cleave this bond first.
| Bond Type | Bond Energy (kJ/mol) | Relative Stability | Implication |
| C–F (Ar-CF₃) | ~485 | Highest | Metabolically and chemically inert under most conditions. |
| C–H (Ar-H) | ~413 | High | Requires extreme conditions (superbases, high T) to cleave. |
| C–Br (Ar-Br) | ~285 | Moderate/Low | The primary site of thermal decomposition and chemical attack. |
Data derived from standard homolytic bond dissociation energies [1, 2].
Electronic Effects
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) via induction (-I).[1][2] It deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack (SNAr).[2]
-
Bromine (-Br): Weakly deactivating (-I > +M).
-
Interaction: In 4-Br-BTF , the -CF₃ group at the para position pulls electron density away from the C-Br bond, making the carbon more susceptible to nucleophilic attack (SNAr) and the bromine more labile to metal-halogen exchange compared to bromobenzene [3].
Stability Profile Analysis
Thermal Stability
Benzotrifluoride is thermally stable up to high temperatures, often limited only by its boiling point (~102°C) in open systems. In closed systems, it resists decomposition well above 200°C.
4-Bromobenzotrifluoride has a higher boiling point (~154°C) due to increased molecular weight and polarizability. However, its intrinsic thermal stability is lower. At elevated temperatures (>250°C), the C-Br bond is susceptible to homolytic cleavage, generating aryl radicals that lead to polymerization or biphenyl formation.
Chemical Reactivity & Instability
This is the critical differentiator for researchers.
A. Lithium-Halogen Exchange (The "Flashpoint")
The most significant stability difference is observed in the presence of organolithium reagents (e.g., n-BuLi).
-
Non-Brominated: Inert to exchange. Deprotonation (ortho-lithiation) is slow and requires directing groups or superbases.
-
Brominated: Undergoes rapid Lithium-Halogen exchange, often faster than proton transfer. This reaction is diffusion-controlled at -78°C.
-
Risk: If used as a solvent or inert building block with organometallics, 4-Br-BTF will self-destruct immediately.
-
B. Nucleophilic Aromatic Substitution (SNAr)[2]
-
Non-Brominated: Stable. Hydride (H⁻) is a poor leaving group.
-
Brominated: Unstable/Reactive. The -CF₃ group activates the ring, and Br⁻ is a good leaving group. In the presence of strong nucleophiles (alkoxides, amines) and heat, 4-Br-BTF will degrade to the substituted aniline or ether [4].
Hydrolytic Stability
Both compounds exhibit exceptional hydrolytic stability regarding the -CF₃ group. The C-F bonds are shielded by the fluorine electron cloud and are resistant to hydrolysis even in strong acid/base, unlike acyl halides. However, the C-Br bond in 4-Br-BTF can slowly hydrolyze under extreme basic conditions (high T, concentrated NaOH) to form the phenol, whereas Benzotrifluoride remains intact.
Visualization of Stability Pathways[4][5]
The following diagram maps the divergent degradation and reaction pathways for the two compounds.
Figure 1: Divergent stability pathways. Note the multiple degradation routes for the brominated variant (red paths) compared to the inert nature of the non-brominated parent (green paths).
Experimental Validation Protocols
To empirically verify the stability differences in your specific matrix, use the following self-validating protocols.
Protocol A: Thermal Stress Profiling (DSC)
Objective: Determine the "Onset of Decomposition" (
-
Preparation: Load 2–5 mg of sample into a high-pressure gold-plated crucible (to prevent reaction with the pan).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 350°C under Nitrogen purge (50 mL/min).
-
-
Analysis:
-
Benzotrifluoride: Expect a flat baseline (endotherm only for boiling if not sealed properly).
-
4-Br-BTF: Look for a small exothermic deviation starting >250°C, indicating C-Br homolysis.
-
-
Validation: Run a TGA (Thermogravimetric Analysis) in parallel. Weight loss without heat flow indicates evaporation; weight loss with exotherm indicates decomposition.
Protocol B: Lithium-Halogen Exchange Monitor
Objective: Quantify chemical instability in the presence of organometallics.
-
Setup: Flame-dried flask, Argon atmosphere, -78°C bath.
-
Reagents:
-
Substrate: 1.0 mmol (BTF vs. 4-Br-BTF) in dry THF.
-
Reagent: n-Butyllithium (1.0 mmol).
-
Quench: Benzaldehyde (1.2 mmol).
-
-
Procedure:
-
Add n-BuLi to the substrate at -78°C.
-
Stir for exactly 5 minutes .
-
Add Benzaldehyde rapidly to quench.
-
Warm to RT and analyze by GC-MS or NMR.
-
-
Interpretation:
-
Benzotrifluoride: >95% recovery of starting material. (Stable).
-
4-Br-BTF: >90% conversion to the secondary alcohol (4-(trifluoromethyl)phenyl)(phenyl)methanol. (Unstable/Reactive).
-
Summary Comparison Table
| Feature | Benzotrifluoride | 4-Bromobenzotrifluoride |
| CAS Number | 98-08-8 | 402-43-7 |
| Boiling Point | ~102°C | ~154–155°C |
| C-X Bond Energy | ~413 kJ/mol (C-H) | ~285 kJ/mol (C-Br) |
| Thermal Limit | High (>200°C) | Moderate (~250°C decomp onset) |
| Li-Exchange | Inert | Rapid / Unstable |
| SNAr Susceptibility | Low | High (Br is leaving group) |
| Primary Use | Solvent, Inert Building Block | Reactive Intermediate (Coupling) |
References
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Provides standard BDE values for C-H, C-F, and C-Br bonds).
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. Link
-
BenchChem. (2025).[4] 4-Bromobenzotrifluoride: Technical Overview and Reactivity Profile. Link
-
Sigma-Aldrich. (2024).[5] Product Specification: 4-Bromobenzotrifluoride.[2][5] Link
A Multi-Technique Guide to the Structural Elucidation of 3-Amino-5-bromo-4-hydroxybenzotrifluoride
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel compounds like 3-Amino-5-bromo-4-hydroxybenzotrifluoride, a substituted aromatic amine with significant potential as a building block, this structural certainty underpins everything from intellectual property claims to understanding its biological activity.
This guide presents a comprehensive, multi-technique workflow for the structural characterization of 3-Amino-5-bromo-4-hydroxybenzotrifluoride. As of this writing, a public crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD). Therefore, this document serves as both a predictive guide and a detailed experimental framework. We will outline a robust protocol for obtaining a single-crystal X-ray structure—the gold standard for atomic-level resolution—and detail how to synergistically use orthogonal spectroscopic techniques for a self-validating, unimpeachable structural assignment.
Part 1: The Gold Standard: A Proposed X-ray Crystallography Workflow
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive evidence of molecular structure, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. The primary challenge, however, is not the analysis itself, but obtaining a high-quality, single crystal suitable for diffraction.
Crystallization Strategy: The Art and Science of Crystal Growth
The molecular structure of 3-Amino-5-bromo-4-hydroxybenzotrifluoride—possessing a polar hydroxyl group, a hydrogen-bonding amine, and a lipophilic trifluoromethyl group—suggests it is an amphiphilic molecule. This duality must be leveraged in solvent selection. The strategy is to find a solvent system where the compound is sparingly soluble, as supersaturation is the driving force for crystallization.
Experimental Protocol: Solvent Screening for Crystallization
-
Solubility Assessment: Begin by assessing the compound's solubility in a range of solvents at room temperature and at an elevated temperature (e.g., 50 °C). Solvents should span the polarity spectrum, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., methanol, ethanol, water).
-
Primary Crystallization Method - Slow Evaporation:
-
Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (one in which it is readily soluble) in a small, clean vial.
-
Place this vial inside a larger, sealed jar containing a small amount of a "poor" solvent (one in which it is insoluble, e.g., hexane).
-
Allow the good solvent to slowly evaporate over several days, gradually inducing supersaturation and promoting the growth of ordered crystals.
-
-
Secondary Crystallization Method - Vapor Diffusion:
-
Prepare a saturated solution of the compound in a suitable solvent like ethyl acetate or acetone.
-
Place a small, open vial containing this solution inside a larger, sealed chamber that contains a poor solvent (e.g., heptane).
-
The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and encouraging crystal formation.
-
-
Rationale: The presence of both hydrogen-bond donors (-OH, -NH₂) and acceptors (-OH, -F) strongly suggests that protic solvents or solvent mixtures containing them may yield the best crystals by satisfying these intermolecular hydrogen bonding potentials. The bulky bromine and -CF₃ groups will influence crystal packing, making screening a wide range of conditions essential to overcome potential steric hindrance.
Data Collection, Solution, and Refinement
Once suitable crystals are obtained, the following workflow is standard.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single, well-formed crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage. Data is collected using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data to improve the fit. Key quality indicators for a successful refinement are the R-factor (R1) and the Goodness-of-Fit (GooF). For organic molecules, an R1 value below 5% is indicative of a high-quality structure.
Predicted Crystallographic & Geometric Parameters
While no specific data exists for the target molecule, we can predict key parameters based on high-quality structures of analogous compounds found in the CSD. This provides a crucial baseline for validating the experimental results.
| Parameter | Predicted Value / Observation | Rationale & Authoritative Source |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules due to their lower symmetry requirements. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are statistically favored for chiral molecules crystallizing as a racemate. |
| Hydrogen Bonding | Strong O-H···N or O-H···O intermolecular hydrogen bonds will likely dominate the crystal packing, forming chains or sheets. | The hydroxyl and amino groups are classic hydrogen bond donors and acceptors, a primary interaction in crystal engineering. |
| C-Br Bond Length | ~1.89 Å | Based on the average C(aromatic)-Br bond length from CSD data. |
| C-F Bond Length | ~1.34 Å | Based on the average C(sp³)-F bond length in trifluoromethyl groups from CSD data. |
| C-N Bond Length | ~1.40 Å | Typical for an aromatic amine. |
| C-O Bond Length | ~1.36 Å | Typical for a phenolic hydroxyl group. |
Part 2: Orthogonal Validation - A Comparative Analysis with Spectroscopic Methods
Relying solely on one technique, even the gold standard, is not a robust scientific practice. Spectroscopic methods provide complementary data that, when combined with SC-XRD, create a self-validating system for structure confirmation.
Workflow for Multi-Technique Structural Confirmation
The following diagram illustrates the logical flow of using multiple techniques to arrive at an unambiguous structural assignment.
Caption: Workflow for unambiguous structure confirmation.
Comparative Analysis of Techniques
Each technique provides a unique piece of the structural puzzle. Their combined power lies in this complementarity.
| Technique | Information Provided | Strengths | Limitations |
| SC-X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions. | Unambiguous and definitive for the solid state. | Requires a high-quality single crystal; structure may differ from solution phase. |
| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), atom connectivity through scalar coupling, spatial proximity through NOE. | Excellent for determining the molecular skeleton and constitution in solution. | Does not provide precise bond lengths/angles; interpretation can be complex for crowded spectra. |
| Mass Spectrometry | High-precision molecular weight and elemental formula (HRMS), fragmentation patterns for substructure identification. | Extremely sensitive, requires minimal sample. Confirms molecular formula. | Provides no information on atom connectivity or 3D structure. |
| FTIR Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies. | Fast, non-destructive, and excellent for identifying key bonds (e.g., -OH, -NH₂, C=O). | Provides limited information on the overall molecular skeleton. |
Predicted Spectroscopic Signatures
-
¹H NMR (in DMSO-d₆): We expect two aromatic signals, both singlets, due to the substitution pattern. A broad singlet for the -OH proton and another for the -NH₂ protons, both of which would be exchangeable with D₂O.
-
¹⁹F NMR (in DMSO-d₆): A sharp singlet around -60 to -65 ppm, characteristic of a benzotrifluoride group.
-
HRMS (ESI+): The calculated monoisotopic mass for C₇H₅BrF₃NO is approximately 254.9508 m/z. The experimental mass should match this value to within 5 ppm. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a definitive signature, showing two peaks at M and M+2.
-
FTIR (ATR): Characteristic absorption bands are expected for O-H stretching (~3300-3500 cm⁻¹), N-H stretching (two bands, ~3350-3450 cm⁻¹), C-F stretching (strong bands, ~1100-1300 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹).
Conclusion
The structural elucidation of a novel compound like 3-Amino-5-bromo-4-hydroxybenzotrifluoride demands a rigorous, multi-faceted approach. While single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional structure, its findings must be corroborated by orthogonal techniques that probe the molecule's constitution in different ways. The combination of SC-XRD for definitive solid-state geometry, NMR for solution-state connectivity, mass spectrometry for elemental composition, and FTIR for functional group confirmation provides a self-validating dataset. This integrated workflow ensures the highest level of scientific integrity and provides the unambiguous structural proof required for publication, patenting, and further development in the pharmaceutical and chemical industries.
References
-
Giacovazzo, C., et al. (2011). Fundamentals of Crystallography, Third Edition. Oxford University Press. [Link]
-
Desiraju, G. R. (2002). Crystal Engineering: The Design of Organic Solids. Elsevier. [Link]
-
Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
